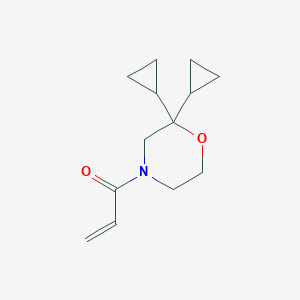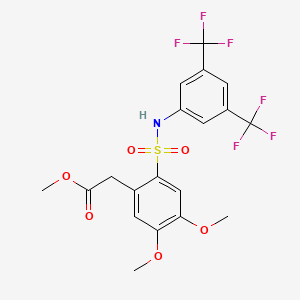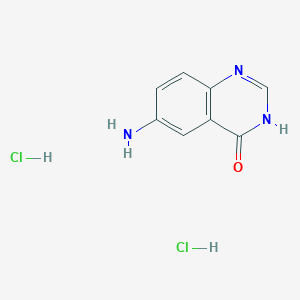
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one, commonly known as DCM, is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is critical for the regulation of the tumor suppressor protein p53, which plays a crucial role in preventing the development of cancer. DCM has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of cancer.
Mécanisme D'action
DCM binds to the hydrophobic pocket of MDM2, which is critical for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis, which are critical mechanisms for preventing cancer development.
Biochemical and Physiological Effects
DCM has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. DCM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
DCM has several advantages for lab experiments, including its high potency and selectivity for the MDM2-p53 interaction. However, DCM has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations need to be considered when designing experiments using DCM.
Orientations Futures
There are several future directions for DCM research, including the development of more efficient synthesis methods, the optimization of DCM dosing and administration, and the evaluation of DCM in combination with other cancer therapies. Additionally, the development of DCM analogs with improved pharmacokinetic properties and reduced toxicity could enhance its potential as a therapeutic agent for cancer treatment.
Conclusion
In conclusion, 1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one (DCM) is a potent and selective inhibitor of the MDM2-p53 interaction, with potential as a therapeutic agent for the treatment of cancer. DCM has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully evaluate the potential of DCM as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of DCM involves the reaction of 2,2-dicyclopropyl-1,3-dioxolane-4,5-dimethanol with morpholine and subsequent reaction with acryloyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to achieve high yields and purity of DCM.
Applications De Recherche Scientifique
DCM has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that DCM is a potent and selective inhibitor of the MDM2-p53 interaction, leading to the stabilization and activation of p53. This activation of p53 induces cell cycle arrest and apoptosis, which are critical mechanisms for preventing cancer development. DCM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
1-(2,2-dicyclopropylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-12(15)14-7-8-16-13(9-14,10-3-4-10)11-5-6-11/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXLQCYOIWAOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)(C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2858340.png)

![3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2858343.png)
![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2858347.png)


![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)
